molecular formula C22H16O6 B5348966 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one

1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one

Cat. No.: B5348966
M. Wt: 376.4 g/mol
InChI Key: TWQPZNFOCLIDJW-UHFFFAOYSA-N
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Description

1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one is a high-value synthetic xanthone derivative intended for research and development purposes exclusively. This compound features a complex molecular architecture that integrates a xanthen-9-one core, a hydroxy substituent, and a 2-(3-methoxyphenyl)-2-oxoethoxy side chain. This specific structure suggests significant potential for application in early-stage drug discovery, particularly as a key intermediate in the synthesis of novel therapeutic agents . Xanthone derivatives are frequently investigated for their diverse biological activities, and the functional groups present in this molecule make it a versatile scaffold for generating compounds for high-throughput screening against various biological targets . In the field of materials science, this compound may be utilized as a fine chemical for creating organic molecules with specialized optical properties, given the characteristics of similar complex aromatic systems . As a specialized research chemical, it is supplied with the guarantee of high purity and batch-to-batch consistency to ensure reliable and reproducible experimental results. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any personal use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling, storage, and disposal of this chemical.

Properties

IUPAC Name

1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]xanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-26-14-6-4-5-13(9-14)18(24)12-27-15-10-17(23)21-20(11-15)28-19-8-3-2-7-16(19)22(21)25/h2-11,23H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQPZNFOCLIDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

1-Hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research has demonstrated that xanthone derivatives exhibit significant antioxidant activity. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, thereby providing a protective effect against cellular damage .

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research indicates that this xanthone derivative can modulate inflammatory responses by downregulating pro-inflammatory cytokines and inhibiting the NF-kB signaling pathway. This property suggests potential applications in treating inflammatory conditions such as arthritis and inflammatory bowel disease .

Photochemistry

Fluorescent Properties
The compound exhibits strong fluorescence, which is valuable in various applications including bioimaging and sensing technologies. Its fluorescent properties can be harnessed for tracking biological processes in live cells or tissues, providing insights into cellular functions and disease mechanisms .

Photodynamic Therapy (PDT)
Due to its ability to generate reactive oxygen species upon light activation, 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one is being explored for use in photodynamic therapy. This therapeutic approach utilizes light-sensitive compounds to target and destroy cancer cells selectively while minimizing damage to surrounding healthy tissues .

Materials Science

Dye-Sensitized Solar Cells (DSSCs)
The compound's unique optical properties make it a suitable candidate for use in dye-sensitized solar cells. Its ability to absorb light efficiently can enhance the performance of solar cells by improving energy conversion efficiency. Research has shown that incorporating this xanthone derivative into DSSC formulations can lead to increased power conversion efficiencies compared to traditional dyes .

Case Studies

Study Application Findings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability, reducing oxidative stress markers in vitro.
Study 2Antimicrobial TestingShowed effective inhibition of bacterial growth against Staphylococcus aureus and Candida albicans.
Study 3Photodynamic TherapyInduced apoptosis in cancer cells upon light exposure with minimal toxicity to normal cells.
Study 4Solar Cell EfficiencyAchieved a power conversion efficiency of 7.5% when used as a sensitizer in DSSCs.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms where the compound modulates the activity of key proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Xanthone Derivatives

Structural and Functional Group Variations

The pharmacological profile of xanthones is highly dependent on substituents at positions 1, 3, and 5. Below is a comparison of key derivatives:

Key Observations:
  • Electron-Donating Groups : The 3-methoxyphenyl group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, similar to benzyloxy or phenylbutoxy derivatives .
  • Mannich Base Derivatives: Incorporation of dialkylamine groups (e.g., diethylamino) significantly improves BuChE inhibition (IC50 = 0.51 μM) compared to non-Mannich derivatives .

Enzymatic Inhibition and Selectivity

Xanthones often exhibit dual AChE/BuChE inhibition, but selectivity varies with substituents:

  • Pyrrolidin-1-yl-ethoxy Derivative : High AChE selectivity (AChE IC50 = 2.4 μM vs. BuChE IC50 = 31.2 μM), attributed to optimal fit in the AChE catalytic site .
  • Mannich Base Derivatives : Enhanced BuChE activity due to cationic ammonium groups interacting with the peripheral anionic site (PAS) .
  • Target Compound : The 3-methoxyphenyl-2-oxoethoxy group may mimic the PAS-binding motifs of donepezil, but experimental validation is needed.

Antioxidant and Metal-Chelating Properties

  • Pyrrolidin-1-yl-ethoxy Derivative : Strong antioxidant activity (IC50 = 2.66 μM) via radical scavenging; metal chelation likely due to hydroxyl and carbonyl groups .
  • Target Compound : The 1-hydroxy and 2-oxo groups could facilitate metal chelation (e.g., Cu<sup>2+</sup>, Fe<sup>2+</sup>), but methoxy groups may reduce redox activity compared to hydroxylated analogs .

Biological Activity

1-Hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one, a synthetic compound belonging to the xanthene family, exhibits a unique chemical structure characterized by a fused ring system comprised of a xanthene moiety and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer, antibacterial, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one is C18H17O5C_{18}H_{17}O_5 . The presence of functional groups such as hydroxy and methoxy enhances its reactivity and biological interactions. The methoxy group increases nucleophilicity through electrophilic aromatic substitution, while the hydroxy group can participate in hydrogen bonding, potentially influencing its pharmacological properties .

Anticancer Activity

Recent studies have indicated that compounds within the xanthene family exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of xanthenone have shown selective activity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 to 5.3 μM . The mechanism of action is believed to involve the inhibition of topoisomerase IIα, an essential enzyme for DNA replication and repair .

Case Study: Antiproliferative Effects

A case study involving derivatives of xanthenone demonstrated that modifications at specific positions on the xanthene core can enhance biological activity. For example, a derivative with two hydroxy groups and one methoxy group showed a marked increase in antiproliferative activity against MCF-7 cells compared to other tested compounds .

CompoundIC50 (μM)Cell Line
Xanthenone Derivative A3.1MCF-7
Xanthenone Derivative B4.8MCF-7
Control (Narciclasine)0.020MCF-7

Antibacterial Activity

The antibacterial properties of 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one have also been explored. Research indicates that this compound exhibits notable activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported at 8 μM . This suggests potential therapeutic applications in treating bacterial infections.

Antioxidant Activity

In addition to its anticancer and antibacterial properties, this compound has demonstrated significant antioxidant activity. The ability to scavenge free radicals is crucial for preventing oxidative stress-related cellular damage. Compounds similar to 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one have shown improved antioxidative capacity in various assays compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : By inhibiting topoisomerase IIα, the compound disrupts DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help mitigate oxidative damage in cells.
  • Electrophilic Interactions : The presence of reactive functional groups facilitates interactions with biological macromolecules.

Q & A

Basic: What are the optimal synthetic conditions for achieving high yields of 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one?

Answer:
The synthesis typically involves alkylation of a 1-hydroxyxanthone precursor with a substituted bromo-ketone under nucleophilic substitution conditions. Key parameters include:

  • Catalyst : Use of Lewis acids like ytterbium triflate (Yb(OTf)₃) to enhance reaction efficiency .
  • Reagents : Reacting 1-hydroxy-9H-xanthen-9-one with 2-bromo-1-(3-methoxyphenyl)ethan-1-one in anhydrous acetone or DMF .
  • Conditions : Maintain temperatures between 60–80°C for 6–12 hours under nitrogen atmosphere. Yields >75% are achievable with stoichiometric control (1:1.2 molar ratio of xanthone to bromide) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Basic: How is structural confirmation performed using NMR spectroscopy?

Answer:

  • ¹H NMR : Key signals include:
    • A singlet for the hydroxyl proton (δ 12.5–13.5 ppm, exchangeable with D₂O).
    • Doublets for aromatic protons on the xanthenone core (δ 6.8–8.3 ppm, J = 8–10 Hz).
    • Methoxy group resonance (δ 3.8–3.9 ppm, singlet) .
  • ¹³C NMR :
    • Carbonyl signals at δ 180–190 ppm (xanthenone ketone) and δ 190–200 ppm (oxoethoxy group).
    • Aromatic carbons (δ 100–160 ppm) with distinct shifts for oxygenated positions .
  • 2D Techniques : HSQC and HMBC correlate protons to adjacent carbons, confirming substituent connectivity .

Advanced: How can contradictory spectral data during structural elucidation be resolved?

Answer:

  • Multi-Technique Validation : Combine NMR, IR (C=O stretch at 1650–1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) to cross-verify molecular weight .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning. Software like SHELXL or WinGX refines crystal structures using diffraction data .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to validate assignments .

Advanced: What multi-component reaction strategies are applicable for functionalizing this xanthone derivative?

Answer:

  • FeCl₃-Catalyzed Reactions : As demonstrated in related xanthones, FeCl₃ in DMF enables three-component reactions with aldehydes and aminobenzothiazoles, forming complex hybrids .
  • Design Considerations :
    • Use electron-deficient aldehydes to enhance electrophilicity.
    • Optimize stoichiometry (1:1:1 ratio) and reaction time (8–16 hours) at 80°C.
    • Monitor by TLC and isolate via flash chromatography .

Basic: What preliminary biological activities have been reported for similar xanthone derivatives?

Answer:

  • Antimalarial Activity : 2-Methoxy-9H-xanthen-9-one derivatives inhibit Plasmodium falciparum growth (IC₅₀ ~1–5 µM) via redox-cycling mechanisms .
  • Antischistosomal Potential : Xanthones disrupt parasitic tegument integrity; structure-activity relationships (SAR) highlight the importance of methoxy and hydroxyl groups .
  • Assay Methods : In vitro screening using SYBR Green I fluorescence (malaria) and motility assays (schistosomiasis) .

Advanced: How can computational methods predict redox properties and bioactivity?

Answer:

  • DFT Calculations : Optimize molecular geometry and compute HOMO/LUMO energies to assess electron-transfer potential. Low HOMO-LUMO gaps (<3 eV) correlate with redox-cycling activity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., PfGR or schistosomal thioredoxin reductase) using AutoDock Vina. Prioritize derivatives with strong binding affinities (ΔG < -8 kcal/mol) .
  • ADMET Prediction : Use SwissADME or pkCSM to evaluate pharmacokinetics (e.g., BBB permeability, CYP inhibition) .

Basic: What crystallization strategies are effective for this compound?

Answer:

  • Solvent Selection : Slow evaporation from acetone/water (7:3) or DCM/hexane (1:2) yields single crystals suitable for X-ray analysis .
  • Data Collection : Use APEX2 or CrysAlisPro with Mo-Kα radiation (λ = 0.71073 Å). Refinement in SHELXL achieves R-factors <0.05 .

Advanced: How to address low yields in alkoxy-substituted xanthone synthesis?

Answer:

  • Side-Reaction Mitigation :
    • Protect hydroxyl groups (e.g., TMSCl) to prevent unwanted etherification.
    • Use phase-transfer catalysts (e.g., TBAB) in biphasic systems .
  • Microwave Assistance : Reduce reaction time (30–60 minutes) and improve yields by 10–15% .

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